molecular formula C15H32O3 B14423600 Acetic acid;9-methyldodecan-1-ol CAS No. 83375-85-3

Acetic acid;9-methyldodecan-1-ol

Cat. No.: B14423600
CAS No.: 83375-85-3
M. Wt: 260.41 g/mol
InChI Key: CLEHRSQINUQVQP-UHFFFAOYSA-N
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Description

Acetic acid;9-methyldodecan-1-ol is a compound that combines the properties of acetic acid and 9-methyldodecan-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 9-methyldodecan-1-ol is a long-chain fatty alcohol with a methyl substituent at position 9

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;9-methyldodecan-1-ol typically involves the esterification of acetic acid with 9-methyldodecan-1-ol. This reaction can be catalyzed by acids such as sulfuric acid or by using other catalysts under controlled conditions. The reaction is usually carried out by heating the reactants under reflux to drive the esterification to completion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized catalysts can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;9-methyldodecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group in 9-methyldodecan-1-ol can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to yield the corresponding alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Acetic acid;9-methyldodecan-1-ol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of acetic acid;9-methyldodecan-1-ol involves its interaction with cellular membranes and enzymes. The compound can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it may interact with specific enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    11-methyldodecan-1-ol: A long-chain fatty alcohol similar to 9-methyldodecan-1-ol but with the methyl group at position 11.

    Acetic acid: A simple carboxylic acid with widespread applications in various fields.

Uniqueness

Acetic acid;9-methyldodecan-1-ol is unique due to the combination of properties from both acetic acid and 9-methyldodecan-1-ol. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

CAS No.

83375-85-3

Molecular Formula

C15H32O3

Molecular Weight

260.41 g/mol

IUPAC Name

acetic acid;9-methyldodecan-1-ol

InChI

InChI=1S/C13H28O.C2H4O2/c1-3-10-13(2)11-8-6-4-5-7-9-12-14;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4)

InChI Key

CLEHRSQINUQVQP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CCCCCCCCO.CC(=O)O

Origin of Product

United States

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